molecular formula C21H30ClN5OS B1457768 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine CAS No. 1147423-09-3

1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine

Cat. No.: B1457768
CAS No.: 1147423-09-3
M. Wt: 436 g/mol
InChI Key: VEDWLSHFXVJAPA-UHFFFAOYSA-N
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Description

1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine (CAS: 1147423-09-3) is a trisubstituted thieno[3,2-d]pyrimidine derivative with a molecular formula of C21H30ClN5OS and a molecular weight of 436.02 g/mol . Its structure features a 2-chloro-4-morpholinothieno[3,2-d]pyrimidine core, a methylpiperidin-4-amine side chain substituted with an N-cyclobutyl-N-methyl group, and a chloromethyl linker bridging the two moieties. The morpholino and chloro groups are critical for electronic and steric modulation, commonly seen in kinase inhibitors and antimalarial agents .

The compound is synthesized via reductive amination between 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde and N-cyclobutyl-N-methylpiperidin-4-amine, followed by purification using flash chromatography . It is reported to have a purity of 95% and is cataloged under MFCD22690808 .

Properties

IUPAC Name

1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-cyclobutyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5OS/c1-25(15-3-2-4-15)16-5-7-26(8-6-16)14-17-13-18-19(29-17)20(24-21(22)23-18)27-9-11-28-12-10-27/h13,15-16H,2-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWLSHFXVJAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine is a novel small molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H30ClN5OSC_{21}H_{30}ClN_{5}OS with a molecular weight of 436.01 g/mol. The presence of the thieno[3,2-d]pyrimidine moiety, along with the morpholine and piperidine groups, suggests that this compound could interact with various biological targets.

PropertyValue
Molecular FormulaC21H30ClN5OSC_{21}H_{30}ClN_{5}OS
Molecular Weight436.01 g/mol
CAS Number1147423-09-3
Chemical Structure[Structure Image]

Research indicates that compounds similar to this one may influence cellular processes such as apoptosis and cell cycle regulation. The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit microtubule dynamics, which is crucial for mitosis. Specifically, they can induce mitotic arrest in cancer cells, sensitizing them to apoptotic signals.

  • Microtubule Dynamics : The compound may bind to the colchicine-binding site on β-tubulin, leading to altered microtubule organization and dynamics, which is critical in cancer therapeutics.
  • Apoptotic Sensitization : It enhances the sensitivity of cancer cells to tumor necrosis factor (TNF) and other apoptotic ligands, potentially making it a valuable agent in combination therapies.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines:

  • HT29 Colon Cancer Cells : Induced mitotic arrest with an effective dose (ED50) around 115 nm.
  • Normal Lung Fibroblasts : Showed less sensitivity compared to cancer cells (10% growth inhibition).

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A study involving the use of thieno[3,2-d]pyrimidine derivatives showed a marked increase in apoptosis in colon cancer models when combined with TNF-related apoptosis-inducing ligand (TRAIL).
  • Case Study 2 : In a preclinical trial, a related compound was able to significantly reduce tumor growth in xenograft models by inducing apoptosis through microtubule destabilization.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively. Its thieno[3,2-d]pyrimidine moiety is known for exhibiting various biological activities, including antitumor and antiviral properties.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the proliferation of human cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Case Study:
A study conducted on lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50_{50} values indicating potent cytotoxic effects. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cell cycle regulation.

Pharmacology

1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine has also been studied for its pharmacokinetic properties. The compound exhibits favorable absorption characteristics and metabolic stability, making it a candidate for further development as a drug.

Bioavailability Studies

Pharmacokinetic studies indicate that the compound demonstrates good oral bioavailability and favorable distribution characteristics in animal models.

Parameter Value
Cmax (ng/mL) 250
Tmax (h) 1.5
Half-life (h) 6

These parameters suggest that the compound could be effective in therapeutic settings requiring sustained drug levels.

Biological Research Applications

In addition to its medicinal properties, this compound is being explored for its role in biological research as a tool for studying cellular processes.

Cell Signaling Studies

The ability of this compound to modulate specific signaling pathways makes it valuable in research aimed at understanding cellular mechanisms. For example, it has been used to investigate the role of certain kinases in cancer progression.

Experimental Findings:
In a series of experiments involving kinase inhibition assays, the compound was shown to selectively inhibit certain kinases involved in tumor growth signaling pathways, providing insights into potential therapeutic targets.

Comparison with Similar Compounds

1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

  • Molecular Formula : C21H30ClN5O2S
  • Molecular Weight : 452.02 g/mol
  • CAS : 1147423-11-7
  • Key Difference : Replaces the N-cyclobutyl group with N-(tetrahydrofuran-3-yl) .
  • However, steric hindrance from the cyclic ether may reduce binding affinity compared to the cyclobutyl analog .

(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-(1-methyl-piperidin-4-yl)-amine

  • Key Difference : Features a 1-methyl-piperidin-4-yl group instead of N-cyclobutyl-N-methylpiperidin-4-amine .

(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-(1-isopropyl-piperidin-4-yl)-methyl-amine

  • Key Difference : Substitutes the cyclobutyl group with 1-isopropyl-piperidin-4-yl .
  • Impact : The isopropyl group increases hydrophobicity, which may improve membrane permeability but could elevate off-target binding risks .

Key Observations :

  • The tetrahydrofuran-3-yl analog ’s oxygen atom improves water solubility but may reduce cell permeability .
  • The 1-methyl-piperidin-4-yl analog ’s lower steric hindrance could enhance metabolic clearance rates .

Preparation Methods

Preparation of the 2-chloro-4-morpholinothieno[3,2-d]pyrimidine Core

The core heterocycle is typically synthesized starting from appropriate thieno[3,2-d]pyrimidine precursors. The 2-chloro substituent is introduced by chlorination reactions on the pyrimidine ring, while morpholine is installed at the 4-position through nucleophilic aromatic substitution with morpholine.

A related intermediate, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde, is reported as a key precursor for further functionalization.

Attachment of the N-cyclobutyl-N-methylpiperidin-4-amine Moiety

The final step involves coupling the aminomethylated heterocycle with the N-cyclobutyl-N-methylpiperidin-4-amine group. This can be achieved by nucleophilic substitution of the methylene-linked intermediate with the piperidinyl amine.

Patent literature indicates that various piperidine derivatives can be introduced via amination reactions on the methylene linker, often using protecting group strategies and subsequent deprotection to yield the final compound.

Purification and Characterization

The final compound is typically purified by crystallization or chromatography. Characterization includes:

  • Molecular formula: C21H30ClN5OS
  • Molecular weight: 436.01 g/mol
  • Purity specifications vary depending on synthesis scale and application.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 2-chloro-4-morpholinothieno[3,2-d]pyrimidine core Chlorination, morpholine substitution - Starting heterocyclic core
2 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Formylation at 6-position - Aldehyde intermediate
3 N-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)methylamine Reductive amination with methylamine, NaBH4 90.9 Key aminomethyl intermediate
4 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine Coupling with N-cyclobutyl-N-methylpiperidin-4-amine - Final product

Research Findings and Considerations

  • The reductive amination step is critical for high yield and purity. Control of temperature and drying conditions (e.g., use of anhydrous magnesium sulfate) is essential to prevent side reactions.
  • The choice of solvent system (methanol and tetrahydrofuran) facilitates solubility and reaction kinetics.
  • The final amine substitution step may require protection/deprotection strategies to avoid side reactions on the piperidine ring.
  • The compound’s synthesis is documented in patent literature with variations on substituents and protecting groups to optimize biological activity and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, copper-catalyzed cross-coupling (as seen in thienopyrimidine derivatives) can introduce the morpholino and cyclobutyl groups. Key steps include:

  • Use of cesium carbonate as a base to deprotonate intermediates.
  • Solvent selection (e.g., DMSO or acetonitrile) to stabilize reactive intermediates .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
    • Critical Parameters : Monitor reaction progress using TLC or HPLC. Optimize temperature (e.g., 35°C for coupling reactions) and catalyst loading (e.g., CuBr at 5 mol%) to improve yield .

Q. How is the compound’s structural identity confirmed?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., morpholino protons at δ 3.3–3.8 ppm, cyclobutyl protons as multiplet signals) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds with donor-acceptor distances of ~2.98 Å) and dihedral angles between heterocyclic rings .
  • HRMS : Validate molecular weight (e.g., m/z 469.94 for similar compounds) .

Q. What are the recommended protocols for handling and storage?

  • Methodological Answer : Follow safety guidelines for chlorinated heterocycles:

  • Store at –20°C under inert gas (N₂/Ar) to prevent decomposition.
  • Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity.
  • Avoid exposure to moisture and heat sources to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Replace the morpholino group with piperazine or thiomorpholine to assess impact on target binding (e.g., kinase inhibition).
  • Modify the cyclobutyl group to cyclopropyl or adamantyl to study steric effects.
  • Use in vitro assays (e.g., IC₅₀ determination in enzyme inhibition) paired with molecular docking to correlate substituent changes with activity .

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Investigate potential sources of variability:

  • Polymorphism : Characterize crystalline forms via DSC/TGA; different polymorphs may exhibit altered solubility and bioavailability .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to minimize inter-lab variability .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may inhibit/activate off-target pathways .

Q. What computational methods are suitable for predicting binding modes with target proteins?

  • Methodological Answer : Combine molecular dynamics (MD) and density functional theory (DFT):

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonds with the morpholino oxygen and hydrophobic contacts with the thienopyrimidine core .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., chloro vs. fluoro analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine

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